![molecular formula C18H16N4O4S2 B4650699 N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4650699.png)
N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide
Overview
Description
The compound is a derivative of 1,3,4-thiadiazole, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Scientific Research Applications
Antitumor Activity
1,3,4-thiadiazole derivatives, including the compound , have shown promising results in antitumor activity research . For instance, a similar compound, N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide, demonstrated good anti-tumor proliferation activity against four tested cancer cell lines . It’s possible that “N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide” could have similar effects.
Anticancer Drug Discovery
2-aminothiazole derivatives, which are structurally similar to the compound , have been used in anticancer drug discovery . They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that “N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide” could potentially be used in the development of new anticancer drugs.
Antiviral Activity
Compounds containing the 1,3,4-thiadiazole group have been found to possess antiviral activity . This suggests that “N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide” could potentially be used in the development of new antiviral drugs.
Antimicrobial Activity
1,3,4-thiadiazole derivatives have also been found to possess antimicrobial activity . This suggests that “N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide” could potentially be used in the development of new antimicrobial drugs.
Anticonvulsant Activity
Compounds containing the 1,3,4-thiadiazole group have been found to possess anticonvulsant activity . This suggests that “N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide” could potentially be used in the development of new anticonvulsant drugs.
Antidiabetic Activity
1,3,4-thiadiazole derivatives have also been found to possess antidiabetic activity . This suggests that “N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide” could potentially be used in the development of new antidiabetic drugs.
Mechanism of Action
Target of Action
The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy .
Mode of Action
The compound is identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound inhibits the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . This pathway is tested in HEK-Blue IL-6 reporter cells .
Pharmacokinetics
The compound’s molecular weight is 246333 , which could potentially influence its bioavailability.
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 (IC50 = 2.97 μM) and MDA-MB-231 (IC50 = 3.26 μM) . It induces cell cycle arrest and apoptosis .
Action Environment
The compound shows in vivo anti-tumor efficacy in a DU145 xenograft model . After intraperitoneal administration, the compound inhibits tumor growth by 65.3% at a dose of 50 mg/kg , indicating potential for further development
properties
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-12-2-4-13(5-3-12)11-27-18-21-20-17(28-18)19-16(23)10-26-15-8-6-14(7-9-15)22(24)25/h2-9H,10-11H2,1H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKUVDZGIKHMSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-nitrophenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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